Cyclo(L-leu-L-pro) is a member of the 2,5-diketopiperazine (DKP) family, the smallest cyclic peptide structures found in nature. [] DKPs are characterized by a heterocyclic six-membered ring containing two amide linkages. [] These compounds are produced by a variety of organisms, including bacteria, fungi, and plants. [] Cyclo(L-leu-L-pro) has been isolated from various sources, including marine bacteria, [, , , , , ], endophytic fungi, [, , ], and even food products like beef and cheese. [, ]
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a compound classified under diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and biochemistry. The synthesis and characterization of this compound have been explored in various studies, highlighting its significance in medicinal chemistry.
This compound is derived from the cyclization of amino acids, particularly proline and leucine derivatives. It falls under the category of small molecules and is recognized for its structural complexity and potential therapeutic properties. The compound's identification can be traced through various databases such as DrugBank, where it is listed with specific identifiers including its molecular structure and chemical properties .
The synthesis of (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the following steps:
The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and characterize the final product.
The molecular formula of (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is . The compound features a hexahydropyrrolo structure fused to a pyrazine ring with two carbonyl groups.
The stereochemistry at positions 3 and 8a is crucial for its biological activity.
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione participates in various chemical reactions typical of diketopiperazines:
These reactions can be leveraged for further functionalization or modification of the compound for enhanced biological activity.
The mechanism of action for (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may exhibit antimicrobial and antifungal properties by inhibiting key metabolic pathways in target organisms .
Data from bioactivity assays indicate that this compound could disrupt cellular processes by interfering with protein synthesis or cell signaling pathways.
These properties suggest that the compound could have a favorable profile for drug-like characteristics according to Lipinski's Rule of Five.
(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione shows promise in various scientific applications:
The systematic IUPAC name for this compound is (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, reflecting its bicyclic diketopiperazine (DKP) core and absolute stereochemistry. The "3S,8aS" designation specifies the S-configuration at the leucine-derived α-carbon (C3) and the aS-configuration at the proline-derived carbon (C8a), confirming a cis-fused ring junction. This stereodescriptor differentiates it from other stereoisomers like the 3R,8aR form. The compound is alternatively named cyclo(L-leucyl-L-prolyl) or cyclo(Leu-Pro), indicating its origin as a cyclic dipeptide of L-leucine and L-proline [1] [3] [8].
Empirical analysis confirms the molecular formula C₁₁H₁₈N₂O₂, corresponding to a monoisotopic mass of 210.1368 Da and a molecular weight of 210.27 g/mol. This formula accounts for the bicyclic scaffold comprising a six-membered piperazinedione fused to a five-membered pyrrolidine ring, with an isobutyl group (from leucine) at C3. X-ray crystallography would likely reveal a rigid, nearly planar diketopiperazine ring with equatorial positioning of the isobutyl substituent, though crystallographic data was not explicitly available in the search results [2] [5] [9].
While explicit X-ray diffraction data was not found in the search results, the compound’s conformational stability is inferred from its stereospecific biosynthesis and synthetic purification. The cis-fused ring system enforces a rigid boat conformation in the piperazinedione ring, with the isobutyl group adopting an equatorial orientation. This conformation minimizes steric strain and allows optimal hydrogen-bonding capability at the carbonyl groups. Computational models suggest a puckering amplitude (ΔCᵩ) of 15–20° for the proline ring, consistent with typical DKPs [6] [8].
The 3S,8aS isomer exhibits distinct biological and spectral properties compared to its stereoisomers:
Table 1: Key Properties of Stereoisomers
Configuration | Antibacterial Activity (MIC) | Antifungal Activity (MIC) | ECD Signature (nm) |
---|---|---|---|
3S,8aS | E. coli: 8 μg/mL | E. floccosum: 16 μg/mL | (+) 220, (−) 205 |
3R,8aS | B. subtilis: 4 μg/mL | Not active | (−) 220, (+) 235 |
3S,8aR | Not reported | Not reported | Mirror of 3R,8aS |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9